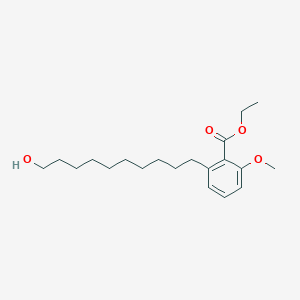

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-3-24-20(22)19-17(14-12-15-18(19)23-2)13-10-8-6-4-5-7-9-11-16-21/h12,14-15,21H,3-11,13,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVDFETWDSGIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate

Introduction

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate is a substituted aromatic compound featuring a long-chain functionalized alkyl group. Molecules with this structural motif—a substituted aromatic core linked to a hydroxyalkyl chain—are of significant interest in medicinal chemistry and materials science. For instance, the structure bears a resemblance to key fragments of compounds like Idebenone, a synthetic antioxidant that has been studied for its neuroprotective effects.[1] The presence of a terminal hydroxyl group and an ester functionality offers versatile handles for further chemical modification, making this molecule a valuable intermediate for the development of novel therapeutic agents or functional materials.

This technical guide provides a comprehensive, field-proven methodology for the multi-step synthesis of this compound. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore a robust and logical synthetic strategy that proceeds through the formation of two key fragments followed by their coupling and subsequent functional group manipulations.

Overall Synthetic Strategy

The synthesis is designed around a convergent approach, which enhances overall efficiency. The core strategy involves the Grignard addition of a protected 10-carbon hydroxyalkyl chain to an aromatic aldehyde, followed by deoxygenation and deprotection. This pathway was selected for its reliability, use of well-established reactions, and control over functional group compatibility.

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Preparation of the Hydroxyalkyl Side Chain

The first critical phase of the synthesis is the preparation of a 10-carbon Grignard reagent with a protected terminal hydroxyl group. The choice of the tetrahydropyranyl (THP) group is strategic; it is robust enough to withstand the strongly basic and nucleophilic conditions of Grignard reagent formation and reaction, yet it can be removed under mild acidic conditions that will not compromise the ester group in the final product.[2]

Step 1.1: Protection of 10-Bromo-1-decanol

The primary alcohol of the starting material, 10-bromo-1-decanol, must be protected to prevent it from quenching the Grignard reagent that will be formed from the alkyl bromide end.

Protocol:

-

To a solution of 10-bromo-1-decanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) under a nitrogen atmosphere, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.02 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting alcohol.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 2-((10-bromodecyl)oxy)tetrahydro-2H-pyran, is typically of sufficient purity for the next step.

Causality: PPTS is a mild acid catalyst that protonates DHP, forming a resonance-stabilized carbocation.[3] The alcohol then acts as a nucleophile, attacking this cation to form the THP ether. The mildness of PPTS is crucial to prevent side reactions common with stronger acids.

Step 1.2: Formation of the Grignard Reagent

The protected alkyl bromide is converted into a potent carbon nucleophile.

Protocol:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of a solution of 2-((10-bromodecyl)oxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.4 M).

-

Initiate the reaction with gentle heating. Once the exothermic reaction begins (indicated by solvent reflux and disappearance of the iodine color), add the remainder of the bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed. The resulting greyish solution of 9-(tetrahydro-2H-pyran-2-yloxy)nonylmagnesium bromide is used directly in the next step.

Causality: The formation of a Grignard reagent is highly sensitive to moisture and protic sources.[4] Flame-drying the glassware and using anhydrous solvents are essential to prevent the reagent from being quenched. The iodine crystal etches the magnesium oxide layer on the surface of the turnings, exposing fresh magnesium to initiate the reaction.

Part 2: Synthesis of the Aromatic Core

Step 2.1: Directed Ortho-Metalation and Formylation

Protocol:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve Ethyl 2-methoxybenzoate (1.0 eq) in anhydrous THF (approx. 0.3 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF. Stir at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield Ethyl 2-formyl-6-methoxybenzoate.

Causality: The methoxy group is a powerful directing group for ortho-lithiation. The lone pairs on the oxygen coordinate to the lithium ion of LDA, directing the strong base to deprotonate the adjacent ortho position on the aromatic ring. The resulting aryllithium species is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of DMF to form the desired aldehyde after workup.[5]

Part 3: Assembly, Reduction, and Deprotection

With both key fragments in hand, the final stages involve coupling them, modifying the newly formed functional group, and revealing the terminal alcohol.

Caption: Detailed reaction scheme for the final assembly stages. (Note: Placeholder images are used in the DOT script above; a real implementation would use actual chemical structure images).

Step 3.1: Grignard Addition to the Aldehyde

Protocol:

-

Cool the freshly prepared Grignard reagent from Step 1.2 to 0 °C.

-

Add a solution of Ethyl 2-formyl-6-methoxybenzoate (0.9 eq) in anhydrous THF dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench carefully with a saturated aqueous solution of ammonium chloride.

-

Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzylic alcohol, Ethyl 2-(1-hydroxy-10-((tetrahydro-2H-pyran-2-yl)oxy)decyl)-6-methoxybenzoate.

Causality: The Grignard reagent is a powerful nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde.[6] The reaction is highly exothermic, and dropwise addition at 0 °C is crucial to control the reaction rate and prevent side reactions, such as enolization of the aldehyde.

Step 3.2: Reductive Deoxygenation

The benzylic alcohol is selectively removed via catalytic hydrogenation.

Protocol:

-

Dissolve the crude alcohol from the previous step in ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C, approx. 5 mol%).

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Concentrate the filtrate to yield the crude product, Ethyl 2-(10-((tetrahydro-2H-pyran-2-yl)oxy)decyl)-6-methoxybenzoate.

Causality: Benzylic alcohols are susceptible to hydrogenolysis. The Pd/C catalyst facilitates the cleavage of the C-O bond under a hydrogen atmosphere, replacing the hydroxyl group with a hydrogen atom. This method is exceptionally clean and high-yielding for this specific transformation and avoids the use of harsh reducing agents that could affect the ester.

Step 3.3: THP Deprotection

The final step is the removal of the THP protecting group to reveal the primary alcohol.

Protocol:

-

Dissolve the crude product from Step 3.2 in ethanol (approx. 0.2 M).

-

Add a catalytic amount of PPTS (0.1 eq).

-

Heat the mixture to 50-60 °C and stir for 3-5 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the final product, this compound.

Causality: The THP ether is an acetal. In the presence of a mild acid and a protic solvent (ethanol), the acetal is hydrolyzed back to the corresponding alcohol and dihydropyran.[7][8] The reaction is an equilibrium, but the use of a solvent like ethanol helps drive it to completion.

Product Characterization and Data Summary

The final product should be characterized using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

| Property | Value | Source |

| CAS Number | 1403767-31-6 | [9][10][11] |

| Molecular Formula | C₂₀H₃₂O₄ | [9][10] |

| Molecular Weight | 336.48 g/mol | [10] |

| Appearance | Expected to be an oil or low-melting solid | - |

Conclusion

This guide has detailed a robust and logical multi-step synthesis for this compound. By employing a convergent strategy centered on a Grignard coupling reaction and leveraging the strategic use of the THP protecting group, the target molecule can be prepared efficiently. The protocols provided are grounded in well-established chemical principles, and the rationale behind each step has been elucidated to provide a comprehensive understanding for researchers in drug development and chemical synthesis. This methodology provides a reliable foundation for accessing this and structurally related molecules for further scientific investigation.

References

- Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.

- Preparation method of 5-formyl-2-methoxy methyl benzoate.

-

An Optimized Process to 10-Bromo-1-decanol. ResearchGate. [Link]

-

Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

-

A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. ACS Publications - The Journal of Organic Chemistry. [Link]

- Preparation method of 2,6-dihydroxybenzoic acid.

-

Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone). PubMed. [Link]

-

Allylic Rearrangements. XXI. Further Studies Related to the Nature of the Butenyl Grignard Reagent. CaltechAUTHORS. [Link]

-

Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. [Link]

-

THP group for protecting alcohols. YouTube. [Link]

-

Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. [Link]

-

A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. ResearchGate. [Link]

- Method for the preparation of 2-amino-6-ethylbenzoic acid.

-

THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Attempted reaction conditions to deprotect methoxy groups on 6. ResearchGate. [Link]

-

Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural. ScienceDirect. [Link]

-

This compound. Chemsigma. [Link]

-

1-Decanol, 10-bromo-. PubChem - NIH. [Link]

-

The Discovery of 7-Methyl-2-[(7-methyl[12][13][14]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. PubMed. [Link]

Sources

- 1. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. youtube.com [youtube.com]

- 4. 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide | 36637-44-2 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Allylic Rearrangements. XXI. Further Studies Related to the Nature of the Butenyl Grignard Reagent [authors.library.caltech.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound [1403767-31-6] | Chemsigma [chemsigma.com]

- 10. 1403767-31-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]

- 13. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 14. Tetrahydropyranyl Ethers [organic-chemistry.org]

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate chemical properties

An In-Depth Technical Guide to Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on this compound. Designed with the senior application scientist's perspective, this guide moves beyond a simple recitation of facts to provide a synthesized, in-depth analysis of the molecule's chemical properties, a plausible and detailed synthetic route, robust analytical methodologies, and an expert perspective on its potential therapeutic relevance. Every protocol is presented as a self-validating system, explaining the causality behind experimental choices to ensure both accuracy and reproducibility.

Molecular Profile and Physicochemical Characteristics

This compound (CAS No. 1403767-31-6) is a substituted benzoate ester.[1] Its molecular architecture is defined by three key features: an aromatic benzoate core, a C-2 substituted 10-hydroxydecyl aliphatic chain, and a C-6 substituted methoxy group. This combination of a lipophilic alkyl chain and more polar ester, hydroxyl, and methoxy functionalities suggests a molecule with amphipathic qualities, a characteristic often sought in drug candidates for modulating interactions with biological membranes and protein binding sites.

Core Chemical Data

A summary of the fundamental physicochemical properties is presented below. It is important to note that while some data is available from commercial suppliers, experimental values for properties such as melting point and solubility are not widely published and would require empirical determination.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1403767-31-6 | [1] |

| Molecular Formula | C₂₀H₃₂O₄ | [1] |

| Molecular Weight | 336.48 g/mol | [1] |

| Hazard Information | Irritant | [1] |

The long decyl chain is the primary contributor to the molecule's lipophilicity, which can be estimated by parameters like XLogP3. For comparison, the structurally related drug Idebenone, which also possesses a 10-hydroxydecyl chain, has an XLogP3 value of 4.3, indicating significant lipid solubility.[2] The terminal hydroxyl group and the ester moiety introduce polarity, which is crucial for potential hydrogen bonding interactions with biological targets.

Synthesis and Purification Strategy

There is no standard, published synthesis for this specific molecule. However, leveraging established principles of organic chemistry, a robust and logical synthetic pathway can be designed. The most direct approach is the acid-catalyzed Fischer esterification of the precursor carboxylic acid, a method well-documented for structurally similar benzoate esters.[3][4]

Retrosynthetic Analysis

The retrosynthetic pathway identifies the key disconnection at the ester linkage, simplifying the target molecule into 2-(10-hydroxydecyl)-6-methoxybenzoic acid and ethanol.

Caption: Retrosynthetic disconnection for the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol provides a step-by-step methodology for the synthesis via Fischer esterification. The rationale behind each step is explained to ensure experimental success.

Objective: To synthesize this compound from its corresponding carboxylic acid precursor.

Materials:

-

2-(10-hydroxydecyl)-6-methoxybenzoic acid

-

Anhydrous Ethanol (ACS grade, >99.5%)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Diethyl Ether (or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard reflux and extraction glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of 2-(10-hydroxydecyl)-6-methoxybenzoic acid in 20-30 equivalents of anhydrous ethanol.

-

Rationale: Using ethanol as the solvent in large excess drives the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

-

-

Catalyst Addition: Slowly and carefully add a catalytic amount (approx. 3-5 mol%) of concentrated sulfuric acid to the stirring solution.

-

Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

-

Thermal Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: The elevated temperature increases the rate of reaction. TLC is a critical self-validating step to ensure the consumption of the starting material before proceeding to the workup.

-

-

Reaction Quench and Workup: a. Cool the mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator. b. Pour the concentrated mixture into a separatory funnel containing an equal volume of cold water. c. Extract the aqueous layer three times with diethyl ether.

-

Rationale: The desired ester product is organic-soluble and will partition into the ether layer, while the excess ethanol and sulfuric acid will remain in the aqueous phase.

-

-

Neutralization and Washing: a. Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution until effervescence ceases, followed by one wash with brine.

-

Rationale: The bicarbonate wash neutralizes the acidic catalyst and removes any unreacted carboxylic acid. The brine wash removes residual water and water-soluble impurities from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via column chromatography on silica gel, using a gradient elution system (e.g., starting with 95:5 Hexane:Ethyl Acetate) to isolate the pure ester.

Spectroscopic and Analytical Elucidation

Structural confirmation relies on a suite of spectroscopic techniques. The following sections provide the predicted spectroscopic data based on the analysis of structurally similar compounds.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, CDCl₃):

| Assignment | Approx. δ (ppm) | Multiplicity | Integration |

| Ethyl (-CH₃) | 1.35 - 1.45 | t | 3H |

| Alkyl Chain (-(CH₂)₈-) | 1.20 - 1.65 | m (br) | 16H |

| Ar-CH₂- | 2.60 - 2.70 | t | 2H |

| -CH₂-OH | 3.60 - 3.70 | t | 2H |

| Methoxy (-OCH₃) | 3.75 - 3.85 | s | 3H |

| Ethyl (-OCH₂-) | 4.30 - 4.40 | q | 2H |

| Aromatic (Ar-H) | 6.60 - 7.30 | m | 3H |

| Hydroxyl (-OH) | Variable (br s) | s | 1H |

¹³C NMR (Predicted, 100 MHz, CDCl₃):

| Assignment | Approx. δ (ppm) |

| Ethyl (-C H₃) | ~14.2 |

| Alkyl Chain (-C H₂-) | ~25.0 - 34.0 |

| Methoxy (-OC H₃) | ~55.8 |

| Ethyl (-OC H₂-) | ~61.0 |

| Hydroxyl (-C H₂OH) | ~62.9 |

| Aromatic (-C H) | ~105.0 - 125.0 |

| Aromatic (-C -O, -C -C) | ~130.0 - 158.0 |

| Ester Carbonyl (-C =O) | ~168.5 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Expected Molecular Ion: For Electrospray Ionization (ESI-MS), the primary adducts would be [M+H]⁺ at m/z 337.23 or [M+Na]⁺ at m/z 359.21.

-

High-Resolution MS (HRMS): Would confirm the elemental composition, C₂₀H₃₂O₄.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound. A reverse-phase method would be most appropriate.

Workflow: HPLC Purity Analysis

Caption: Workflow for HPLC purity assessment.

-

Rationale: A C18 column is chosen for its versatility in retaining moderately nonpolar compounds. An Acetonitrile/Water mobile phase provides good separation efficiency.[8] UV detection at 272 nm is selected based on the expected absorbance maximum for substituted benzoate esters.[8]

Potential Biological Activity and Therapeutic Applications

While no specific biological activities have been published for this compound, its structure allows for informed speculation on its potential therapeutic roles.

-

Antioxidant Properties: The molecule shares the 10-hydroxydecyl side chain with Idebenone, a synthetic analogue of coenzyme Q used for its potent antioxidant and neuroprotective effects.[9][10] The hydroquinone moiety is key to Idebenone's activity, but the substituted benzene ring in the target molecule could also possess radical scavenging capabilities, a hypothesis that warrants investigation through assays like the DPPH radical-scavenging test.[11]

-

Antimicrobial and Anti-inflammatory Activity: Benzoate esters and related phenolic compounds are known to possess antimicrobial and anti-inflammatory properties.[4][11] The long alkyl chain could facilitate intercalation into microbial cell membranes, disrupting their integrity.

-

Prodrug Potential: The ethyl ester group is a classic prodrug moiety. It can enhance the lipophilicity of a parent carboxylic acid, improving its absorption and distribution. In vivo, esterase enzymes can hydrolyze the ester to release the more polar (and potentially active) carboxylic acid, 2-(10-hydroxydecyl)-6-methoxybenzoic acid.

Conclusion and Future Outlook

This compound is a molecule of significant interest due to its unique combination of lipophilic and polar functional groups. This guide has provided a robust framework for its synthesis, purification, and comprehensive analysis. The structural similarities to known bioactive compounds, particularly antioxidants like Idebenone, strongly suggest that this molecule is a promising candidate for further biological evaluation.

Future research should prioritize the empirical determination of its physicochemical properties, followed by a systematic screening for antioxidant, anti-inflammatory, and antimicrobial activities. These studies will be crucial in validating its therapeutic potential and guiding its journey in the drug development pipeline.

References

-

Title: IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN IDEBENONE DRUG SUBSTANCE Source: Rasayan Journal of Chemistry URL: [Link]

-

Title: Idebenone | C19H30O5 Source: PubChem - NIH URL: [Link]

-

Title: 6-(10-Hydroxydecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone Source: PharmaCompass.com URL: [Link]

-

Title: Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) Source: PubMed URL: [Link]

-

Title: Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis Source: MDPI Crystals URL: [Link]

-

Title: Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 Source: NIH National Library of Medicine URL: [Link]

-

Title: Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC with UV/VIS and APCI-MS Detection Application Source: Waters Corporation URL: [Link]

- Title: Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)

-

Title: (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis Source: ResearchGate URL: [Link]

-

Title: GPC/MS Analysis of Polymer Additives Source: Shodex HPLC Columns URL: [Link]

-

Title: idebenone 2,5-cyclohexadiene-1,4-dione, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl Source: The Good Scents Company URL: [Link]

-

Title: Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers Source: PubMed URL: [Link]

-

Title: Ethyl 2-Methoxybenzoate | C10H12O3 Source: PubChem - NIH URL: [Link]

-

Title: ethyl parahydroxybenzoate Source: Pharmaceuticals and Medical Devices Agency (PMDA) URL: [Link]

-

Title: Analysis of phenolic antioxidants and erucamide slip additives in polypropylene formulations Source: Agilent URL: [Link]

Sources

- 1. 1403767-31-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. 6-(10-Hydroxydecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Methyl 2-methoxybenzoate(606-45-1) 1H NMR spectrum [chemicalbook.com]

- 7. Ethyl 2-Methoxybenzoate | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pmda.go.jp [pmda.go.jp]

- 9. Idebenone | C19H30O5 | CID 3686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate, a substituted benzoate ester with potential applications in pharmaceutical and materials science. Given the limited availability of a complete public spectroscopic dataset for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict and interpret its characteristic spectral features. This approach offers a robust framework for researchers engaged in the synthesis, identification, and characterization of this compound and its derivatives.

The structural formula of this compound is confirmed by its CAS number 1403767-31-6, molecular formula C₂₀H₃₂O₄, and molecular weight of 336.48 g/mol . The molecule's architecture, featuring a substituted benzene ring, an ethyl ester group, a methoxy group, and a long-chain decanol substituent, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for verifying its synthesis and assessing its purity.

Molecular Structure and Spectroscopic Correlation: A Visual Overview

To facilitate the discussion of spectroscopic data, the following diagram illustrates the molecular structure of this compound with key atomic numbering for NMR assignments.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would be recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~7.20-7.30 | t | 1H | Ar-H (H4) | The aromatic proton at position 4 is expected to be a triplet due to coupling with the two adjacent aromatic protons. Its chemical shift is influenced by the electron-donating methoxy and alkyl groups. |

| ~6.70-6.80 | d | 2H | Ar-H (H3, H5) | The two equivalent aromatic protons at positions 3 and 5 are expected to appear as a doublet due to coupling with the H4 proton. |

| ~4.30-4.40 | q | 2H | -OCH₂CH₃ (C₈) | The methylene protons of the ethyl ester group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. This is consistent with data for similar benzoate esters.[1] |

| ~3.80 | s | 3H | -OCH₃ (C₂₀) | The methoxy protons will appear as a sharp singlet as there are no adjacent protons to couple with. |

| ~3.64 | t | 2H | -CH₂OH (C₁₉) | The methylene protons adjacent to the terminal hydroxyl group are deshielded by the oxygen and will appear as a triplet, coupling with the adjacent methylene group in the decyl chain. |

| ~2.60-2.70 | t | 2H | Ar-CH₂- (C₁₀) | The methylene protons of the decyl chain directly attached to the aromatic ring will be deshielded and appear as a triplet. |

| ~1.60-1.20 | m | 16H | -(CH₂)₈- | The remaining methylene protons of the decyl chain will overlap in a complex multiplet in the aliphatic region of the spectrum. |

| ~1.35-1.45 | t | 3H | -OCH₂CH₃ (C₉) | The methyl protons of the ethyl ester group will appear as a triplet due to coupling with the adjacent methylene protons.[1] |

| ~1.50 | br s | 1H | -OH | The hydroxyl proton signal is typically broad and its chemical shift can vary depending on concentration and solvent. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer is typically used.

-

Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

-

Data Processing: Process the data similarly to ¹H NMR data.

Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~168-170 | C=O (C₇) | The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield chemical shift.[1] |

| ~158-160 | Ar-C (C6) | The aromatic carbon attached to the electron-donating methoxy group is expected to be significantly deshielded. |

| ~135-137 | Ar-C (C2) | The aromatic carbon bearing the decyl substituent will also be deshielded. |

| ~130-132 | Ar-CH (C4) | Aromatic CH carbon. |

| ~120-125 | Ar-C (C1) | The quaternary aromatic carbon attached to the ester group. |

| ~105-110 | Ar-CH (C3, C5) | The aromatic CH carbons ortho to the electron-donating methoxy and alkyl groups are expected to be shielded. |

| ~62-63 | -CH₂OH (C₁₉) | The carbon of the methylene group attached to the hydroxyl group is deshielded by the oxygen atom. |

| ~60-61 | -OCH₂CH₃ (C₈) | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen.[1] |

| ~55-56 | -OCH₃ (C₂₀) | The methoxy carbon is expected in this region. |

| ~32-33 | Ar-CH₂- (C₁₀) | The first methylene carbon of the decyl chain. |

| ~22-30 | -(CH₂)₈- | The remaining methylene carbons of the decyl chain will appear as a series of signals in the aliphatic region. |

| ~14-15 | -OCH₂CH₃ (C₉) | The terminal methyl carbon of the ethyl ester group.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by Attenuated Total Reflectance (ATR).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| ~3300-3400 (broad) | O-H stretch | Alcohol (-OH) | The broadness of this peak is due to hydrogen bonding. This is a characteristic absorption for alcohols.[2] |

| ~2850-2950 | C-H stretch | Aliphatic (sp³ C-H) | These strong absorptions are due to the C-H stretching vibrations of the ethyl and decyl groups.[2] |

| ~1720-1730 | C=O stretch | Ester | This strong, sharp peak is characteristic of the carbonyl group in an ester.[1] |

| ~1580-1600, ~1450-1500 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring. |

| ~1250-1300 | C-O stretch | Aryl ether | This absorption corresponds to the stretching of the C-O bond between the aromatic ring and the methoxy group. |

| ~1000-1100 | C-O stretch | Alcohol and Ester | This region will contain C-O stretching vibrations from the alcohol and ester functional groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: An ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI) is used to generate charged ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data and Interpretation

-

Molecular Ion (M⁺): The molecular weight of this compound is 336.48. In a high-resolution mass spectrum (HRMS), the molecular ion peak [M+H]⁺ would be observed at approximately m/z 337.2373 (for C₂₀H₃₃O₄⁺).

-

Key Fragmentation Patterns:

-

Loss of water (-18): A peak at m/z ~319 corresponding to [M-H₂O]⁺ is expected due to the loss of the hydroxyl group.

-

Loss of the ethyl group (-29): Fragmentation of the ester can lead to the loss of the ethyl group, resulting in a peak at m/z ~307.

-

Loss of the ethoxy group (-45): Cleavage of the ester C-O bond can result in the loss of the ethoxy group, giving a peak at m/z ~291.

-

Cleavage of the decyl chain: Various fragments corresponding to the cleavage of the long alkyl chain will be observed.

-

McLafferty Rearrangement: This rearrangement is possible for the ester and could lead to characteristic fragment ions.

-

Workflow for Spectroscopic Analysis

The following workflow outlines the logical sequence for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the synthesis, characterization, and application of this compound. The provided protocols and interpretations offer a self-validating framework for confirming the structure and purity of this compound, thereby ensuring scientific integrity in its use.

References

-

Rasayan Journal of Chemistry. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN IDEBENONE DRUG SUBSTANCE. [Link]

-

National Center for Biotechnology Information. (n.d.). Idebenone. PubChem. [Link]

-

Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521–527. [Link]

Sources

Unlocking the Therapeutic Promise: A Technical Guide to the Potential Biological Activities of Hydroxydecyl Methoxybenzoates

Foreword: Charting a Course into Novel Bioactive Chemical Space

In the dynamic landscape of drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. This technical guide delves into the prospective biological activities of a fascinating, yet underexplored, class of compounds: hydroxydecyl methoxybenzoates. While direct research on this specific chemical family is nascent, a wealth of scientific literature on structurally related compounds provides a compelling rationale for their investigation. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering a synthesis of established principles and actionable experimental frameworks to unlock the potential of these molecules. By logically extrapolating from known structure-activity relationships of phenolic esters, we will construct a robust hypothesis for the bioactivity of hydroxydecyl methoxybenzoates and provide the technical means to validate it.

The Molecular Architecture: A Foundation for Bioactivity

Hydroxydecyl methoxybenzoates are esters formed from a methoxy-substituted benzoic acid and a 10-carbon diol (1,10-decanediol). The core structure, a benzene ring with both a methoxy (-OCH₃) and a carboxyl (-COOH) group, provides a versatile scaffold. The position of the methoxy group (ortho-, meta-, or para-) relative to the ester linkage is a critical determinant of the molecule's electronic and steric properties, and thus its biological interactions.

The long ten-carbon (decyl) chain, capped with a hydroxyl (-OH) group, introduces a significant lipophilic character to the molecule. This lipophilicity is hypothesized to play a crucial role in the compound's pharmacokinetic and pharmacodynamic properties, particularly its ability to interact with cellular membranes and hydrophobic binding pockets of enzymes. The terminal hydroxyl group also offers a potential site for further metabolic modification or hydrogen bonding interactions.

Postulated Biological Activities and Mechanistic Underpinnings

Based on the activities of structurally analogous phenolic and benzoate compounds, we can postulate several key biological activities for hydroxydecyl methoxybenzoates.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature of numerous diseases. Phenolic compounds are renowned for their antioxidant properties, primarily their ability to donate a hydrogen atom to stabilize free radicals.

The antioxidant potential of hydroxydecyl methoxybenzoates is likely to be influenced by the position of the methoxy group on the benzene ring. The presence of an electron-donating methoxy group can stabilize the resulting phenoxyl radical, enhancing the compound's radical scavenging capacity. Esterification of phenolic compounds with long aliphatic chains has been shown to modulate their antioxidant properties, often enhancing their efficacy in lipophilic environments.[1]

Key Signaling Pathway: The Keap1-Nrf2 Axis

A critical cellular defense mechanism against oxidative stress is the Keap1-Nrf2 pathway.[2] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, upregulating their expression. It is plausible that hydroxydecyl methoxybenzoates could modulate this pathway, either by directly interacting with Keap1 or by influencing the cellular redox state.

Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.

Anti-inflammatory Activity: Dampening the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation, however, can contribute to a variety of diseases. Phenolic compounds have been shown to possess anti-inflammatory properties by modulating the activity of key inflammatory enzymes and signaling pathways.[3][4] The anti-inflammatory potential of phenolic acids can be amplified by increasing their lipid solubility through the addition of alkyl or methoxy substituents.[5]

Key Signaling Pathway: The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[6] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7] Hydroxydecyl methoxybenzoates may exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

Caption: The NF-κB signaling pathway in inflammation.

Antimicrobial Activity: A New Front in the Fight Against Microbes

The increasing prevalence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Esters of p-hydroxybenzoic acid, commonly known as parabens, have long been used as antimicrobial preservatives.[8] Their antimicrobial activity is known to increase with the length of the alkyl chain.[9][10] Therefore, the long decyl chain in hydroxydecyl methoxybenzoates suggests a strong potential for antimicrobial activity. The proposed mechanism of action for such long-chain esters involves the disruption of microbial cell membranes.

Experimental Validation: A Practical Guide

The following section provides detailed, step-by-step protocols for the in vitro evaluation of the postulated biological activities of hydroxydecyl methoxybenzoates.

Synthesis of Hydroxydecyl Methoxybenzoates

A potential synthetic route involves the esterification of a methoxybenzoic acid with 1,10-decanediol. Enzymatic esterification using an appropriate lipase, such as Novozyme 435, in a suitable organic solvent like acetonitrile can be an effective and selective method.[11]

Assessment of Antioxidant Activity

3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[12]

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each dilution of the test compound to triplicate wells.

-

Add 100 µL of the DPPH solution to each well.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

3.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the reduction of the pre-formed ABTS radical cation, which is blue-green in color.[13]

-

Protocol:

-

Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add 10 µL of each dilution of the test compound to triplicate wells.

-

Add 190 µL of the diluted ABTS radical cation solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

Assessment of Anti-inflammatory Activity

3.3.1. Lipoxygenase Inhibition Assay

Lipoxygenases are enzymes that play a key role in the biosynthesis of leukotrienes, which are inflammatory mediators.[14] This assay measures the ability of a compound to inhibit the activity of lipoxygenase.

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare a series of dilutions of the test compound.

-

Prepare a solution of lipoxygenase (e.g., from soybean) in a suitable buffer (e.g., borate buffer, pH 9.0).

-

Prepare a substrate solution of linoleic acid in the same buffer.

-

In a 96-well UV plate, add the test compound dilutions, the enzyme solution, and pre-incubate for 5 minutes at room temperature.[15]

-

Initiate the reaction by adding the linoleic acid substrate solution.

-

Immediately measure the increase in absorbance at 234 nm over time using a microplate reader. This corresponds to the formation of the conjugated diene hydroperoxide product.

-

Include a positive control (e.g., nordihydroguaiaretic acid) and a blank (no inhibitor).

-

Calculate the percentage of inhibition and the IC₅₀ value.

-

Assessment of Antimicrobial Activity

3.4.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]

-

Protocol:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the inoculum to the final desired concentration (typically 5 x 10⁵ CFU/mL).

-

Inoculate each well of the microtiter plate with the prepared inoculum.

-

Include a positive control (growth control, no compound) and a negative control (sterility control, no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Assessment of Cytotoxicity

3.5.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]

-

Protocol:

-

Seed cells (e.g., a relevant human cell line like HaCaT or primary cells) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

-

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

Data Interpretation and Future Directions

The results from these in vitro assays will provide a comprehensive initial profile of the biological activity of hydroxydecyl methoxybenzoates.

| Parameter | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity | Cytotoxicity |

| Metric | IC₅₀ (µM) | IC₅₀ (µM) | MIC (µg/mL or µM) | IC₅₀ (µM) |

| Interpretation | Lower IC₅₀ indicates higher activity | Lower IC₅₀ indicates higher activity | Lower MIC indicates higher potency | Higher IC₅₀ indicates lower toxicity |

A promising lead compound would exhibit low IC₅₀ values in the antioxidant and anti-inflammatory assays, a low MIC against relevant microbial strains, and a high IC₅₀ in the cytotoxicity assay, indicating a favorable therapeutic index.

Future research should focus on establishing a clear structure-activity relationship (SAR) by synthesizing and testing a library of analogs with variations in the position of the methoxy group and the length of the alkyl chain. Promising candidates should then be advanced to more complex cell-based assays and eventually to in vivo models to validate their therapeutic potential.

Conclusion

While the direct biological evaluation of hydroxydecyl methoxybenzoates is an uncharted territory, the foundational knowledge from related phenolic and benzoate esters provides a strong rationale for their investigation as potent antioxidant, anti-inflammatory, and antimicrobial agents. The lipophilic hydroxydecyl chain is a key structural feature that is hypothesized to enhance membrane interaction and overall bioactivity. This technical guide provides a robust framework, from mechanistic rationale to detailed experimental protocols, to systematically explore and validate the therapeutic promise of this novel class of compounds. The path forward is clear, and the potential rewards for drug discovery are significant.

References

-

Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16. [Link]

-

Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

-

Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

Šmidrkal, J., Červenková, R., Filip, V., & Plocková, M. (2008). Antioxidant Stability of Phenolic Acids and Their Esters. Czech Journal of Food Sciences, 26(Special Issue), S19-S20. [Link]

-

Bou-Salah, G., El-Alem, N., El-Hajj, Z., El-Houri, R., Abou-Hamdan, M., Taleb, R. I., ... & Korfali, S. (2020). Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties. Journal of Food Measurement and Characterization, 14(4), 2267–2277. [Link]

-

Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422. [Link]

-

Charnock, C., & Finsrud, V. (2007). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. Pharmazie, 62(11), 846–849. [Link]

-

Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). [Presentation]. [Link]

-

Malterud, K. E. (2012). Procedure for assay of 15-lipoxygenase inhibition. MethodsX, 1, 100001. [Link]

-

Wikipedia. (n.d.). NF-κB. [Link]

-

Sønstabø, J. H., Charnock, C., & Tønnesen, H. H. (2010). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(1), 46-51. [Link]

-

Juárez-Cruz, J. C., Ochoa-Velasco, C. E., & Ruiz-López, I. I. (2021). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. Polymers, 13(16), 2686. [Link]

-

Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. [Product Manual]. [Link]

-

Gumul, D., Korus, A., & Korus, J. (2018). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 23(10), 2469. [Link]

-

Marine Biological Association. (n.d.). DPPH radical scavenging activity. [Protocol]. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Vattem, D. A., & Shetty, K. (2005). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Innovative Food Science & Emerging Technologies, 6(3), 357-369. [Link]

-

Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101741. [Link]

-

Li, J., et al. (2013). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Bioorganic & Medicinal Chemistry Letters, 23(15), 4389-4392. [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

-

Balasundram, N., Sundram, K., & Samman, S. (2006). Phenolic compounds in plants and agri-industrial by-products: Antioxidant activity, occurrence, and potential uses. Food Chemistry, 99(1), 191-203. [Link]

-

Taylor & Francis. (n.d.). Parabens – Knowledge and References. [Link]

-

Barnes, P. J., & Karin, M. (1997). Nuclear factor-κB: a pivotal transcription factor in chronic inflammatory diseases. New England Journal of Medicine, 336(15), 1066-1071. [Link]

-

Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]

-

Wangensteen, H., et al. (2004). 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. Planta Medica, 70(12), 1165-1168. [Link]

-

National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]

- Google Patents. (n.d.). Antimicrobial paraben composition.

-

PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]

-

Li, A. N., Li, S., Zhang, Y. J., Xu, X. R., Chen, Y. M., & Li, H. B. (2020). Resources and biological activities of natural polyphenols. Nutrients, 12(1), 20. [Link]

-

Pan American Health Organization / World Health Organization. (2021). Antimicrobial susceptibility testing: Broth dilution method. [Video]. [Link]

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Merkl, R., Hrádková, I., Filip, V., & Šmidrkal, J. (2010). Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech Journal of Food Sciences, 28(4), 275-279. [Link]

-

Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199–1200. [Link]

-

Sumanth, M., & Kumar, K. S. (2018). Evaluation of anti-lipoxygenase activity of Cassia fistula l. International Journal of Basic & Clinical Pharmacology, 7(9), 1747. [Link]

-

protocols.io. (2017). ABTS radical scavenging capacity measurement. [Link]

-

Cell Signaling Technology. (2019). NF-κB Pathway | Cell Survival Pathway. [Video]. [Link]

-

Gaspar, A., et al. (2022). Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review. Antioxidants, 11(12), 2465. [Link]

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Product Manual]. [Link]

Sources

- 1. Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]

- 6. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 7. purformhealth.com [purformhealth.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. EP2155886A2 - Hydroxybenzyl or hydroxypyranonemethyl esters as tyrosinase inhibitors - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rr-asia.woah.org [rr-asia.woah.org]

- 17. MTT (Assay protocol [protocols.io]

An In-Depth Technical Guide to the In Vitro Screening of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate

Foreword: Charting the Unexplored Potential of a Novel Benzoate Ester

Welcome to a comprehensive exploration of the in vitro screening of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate, a novel chemical entity with the CAS Number 1403767-31-6. As of this writing, the biological activities of this compound remain largely uncharacterized in publicly accessible literature. Its structure, featuring a substituted aromatic ring coupled with a long aliphatic chain terminating in a hydroxyl group, suggests potential interactions with biological membranes and cellular signaling pathways. This guide is crafted for researchers, scientists, and drug development professionals, providing a strategic and scientifically rigorous framework for the initial characterization of this compound's bioactivity. We will proceed with a logical, tiered approach, beginning with foundational assays and progressing to more specific, hypothesis-driven investigations.

Section 1: Compound Profile and Rationale for Screening

1.1. Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1403767-31-6 | |

| Molecular Formula | C20H32O4 | |

| Molecular Weight | 336.48 g/mol | |

| Hazard | Irritant |

The structure of this compound is reminiscent of compounds with known antioxidant properties. For instance, Idebenone, which also possesses a hydroxydecyl chain, is a synthetic analog of coenzyme Q and functions as an antioxidant.[1][2] This structural similarity provides a rationale for investigating the antioxidant potential of our target compound.

1.2. A Tiered Approach to In Vitro Screening

For a novel chemical entity with an unknown biological profile, a tiered screening approach is the most efficient and cost-effective strategy.[3][4][5][6] This guide will detail a three-tiered screening cascade designed to first establish a baseline of biological activity and then to explore more specific therapeutic potentials.

Caption: A three-tiered in vitro screening cascade for novel chemical entities.

Section 2: Tier 1 - Foundational Assays

The primary objective of Tier 1 is to determine the general cytotoxicity and antioxidant capacity of this compound. These data are crucial for designing subsequent, more complex experiments.

2.1. Cytotoxicity Profiling

Rationale: Understanding the cytotoxic profile of a compound is fundamental. It establishes the concentration range at which the compound can be studied for other biological effects without causing cell death, and it provides the first indication of any potential as a cytotoxic anticancer agent.[7][8]

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a final concentration range of 0.1 µM to 100 µM. Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value.

2.2. Antioxidant Capacity

Rationale: Many disease pathologies, including inflammation and neurodegeneration, are associated with oxidative stress. A compound with antioxidant properties could have therapeutic potential in these areas.[1]

Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare a range of concentrations of this compound in methanol. Ascorbic acid is used as a positive control.[9]

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Section 3: Tier 2 - Hypothesis-Driven Assays

Based on the outcomes of Tier 1, we can now investigate more specific biological activities. A non-cytotoxic compound with antioxidant properties would be a strong candidate for anti-inflammatory screening. Conversely, a cytotoxic compound would warrant further investigation as a potential anticancer agent.

3.1. Anti-inflammatory Activity

Rationale: Inflammation is a key process in many diseases. In vitro assays using immune cells can provide a robust indication of a compound's anti-inflammatory potential.[10][11][12][13]

Caption: Workflow for assessing anti-inflammatory activity in PBMCs.

Protocol: Cytokine Release in LPS-Stimulated PBMCs

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.

-

Treatment and Stimulation: Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1 hour. Then, stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS). Include unstimulated and LPS-only controls.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

Cytokine Quantification: Measure the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in the supernatant using commercially available ELISA kits.

-

Data Analysis: Compare the cytokine levels in the compound-treated wells to the LPS-only control to determine the percentage of inhibition.

3.2. Anticancer Activity

Rationale: If the compound demonstrates cytotoxicity in cancer cell lines, further investigation into its anticancer potential is warranted.[5][7][14]

Protocol: Colony Formation Assay

-

Cell Seeding: Seed a low number of cancer cells (e.g., 500 cells per well) in a 6-well plate.

-

Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound around the IC50 value determined in the MTT assay.

-

Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh compound-containing medium every 3 days.

-

Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.

-

Quantification: Count the number of colonies (groups of >50 cells) in each well.

-

Data Analysis: Determine the surviving fraction of cells at each compound concentration.

Section 4: Tier 3 - Mechanism of Action Studies

Should the compound show promising activity in Tier 2, the next logical step is to investigate its mechanism of action.

4.1. Signaling Pathway Analysis

Rationale: Understanding which cellular signaling pathways are modulated by the compound provides insight into its mechanism of action and can help identify potential molecular targets.

Protocol: Western Blot Analysis of NF-κB Signaling

-

Cell Treatment: Treat RAW 264.7 macrophages with this compound for 1 hour, followed by stimulation with LPS for 30 minutes.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of IκBα and p65.

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

-

Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of IκBα and p65.

Section 5: Data Presentation and Interpretation

Table 2: Hypothetical Tier 1 and 2 Screening Data

| Assay | Cell Line/System | Endpoint | Result (IC50/EC50) |

| Cytotoxicity (MTT) | HeLa | Cell Viability | > 100 µM |

| A549 | Cell Viability | > 100 µM | |

| HEK293 | Cell Viability | > 100 µM | |

| Antioxidant | DPPH | Radical Scavenging | 25 µM |

| Anti-inflammatory | LPS-stimulated PBMCs | TNF-α Inhibition | 10 µM |

| IL-6 Inhibition | 15 µM |

Interpretation: The hypothetical data above suggests that this compound is not cytotoxic at concentrations up to 100 µM. It exhibits moderate antioxidant activity and potent anti-inflammatory effects, as evidenced by the inhibition of TNF-α and IL-6 production. These results would strongly support further investigation into its anti-inflammatory mechanism of action.

Conclusion

This guide provides a structured and comprehensive framework for the initial in vitro screening of this compound. By following a tiered approach, researchers can efficiently and effectively characterize the biological activity of this novel compound, paving the way for more advanced preclinical studies.

References

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021-07-02). ACS Omega.

- Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone). PubMed.

- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.

- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated

- In Vitro Screening of an In-House Library of Structurally Distinct Chemotypes Towards the Identification of Novel SARS-CoV-2 Inhibitors. (2024-12-11). MDPI.

- De novo design of new chemical entities for SARS-CoV-2 using artificial intelligence. (2021-02-16). NIH.

- Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)

- This compound.

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020-04-08). Frontiers.

- In vitro pharmacological screening methods for anti-inflammatory agents. (2025-08-10).

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed.

- (PDF) In-vitro Models in Anticancer Screening. (2019-06-29).

- Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed.

- Idebenone. (2026-01-10). PubChem.

Sources

- 1. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Idebenone | C19H30O5 | CID 3686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. De novo design of new chemical entities for SARS-CoV-2 using artificial intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 6. noblelifesci.com [noblelifesci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate in Common Solvents

Foreword: Charting the Course for a Novel Compound

In the landscape of drug discovery and materials science, the introduction of a new chemical entity is fraught with both promise and a series of rigorous scientific hurdles. Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate, a molecule of interest, stands at this critical juncture. Its potential applications are intrinsically linked to its fundamental physicochemical properties, among which solubility is paramount. A compound's ability to dissolve in various media dictates its formulation possibilities, its behavior in biological systems, and ultimately, its efficacy and viability.

This guide is conceived not as a mere repository of data, but as a comprehensive methodological framework for the research scientist. In the absence of established public data for this specific molecule, we embark on a journey of prediction, hypothesis, and rigorous experimental design. We will dissect the molecular structure to forecast its behavior, lay out the gold-standard protocols for empirical validation, and provide the intellectual tools to interpret the resulting data. This document is designed to empower researchers, scientists, and drug development professionals to confidently navigate the essential first steps in characterizing this compound.

Molecular Architecture and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] An initial analysis of the molecular structure of this compound provides critical insights into its expected solubility.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂O₄ | [3] |

| Molecular Weight | 336.48 g/mol | [3] |

The structure reveals an amphiphilic nature—a molecule possessing both water-loving (hydrophilic) and water-fearing (hydrophobic) regions.[4][5]

-

Hydrophobic Regions:

-

Decyl Chain: The long, ten-carbon alkyl chain (-C₁₀H₂₀-) is the dominant nonpolar feature, driven by weak van der Waals forces. This region will strongly favor interaction with nonpolar solvents.

-

Benzene Ring: The aromatic ring is also largely nonpolar and will contribute to solubility in solvents that can engage in π-stacking or have a similar aromatic character.

-

-

Hydrophilic Regions:

-

Hydroxyl Group (-OH): Located at the terminus of the decyl chain, this group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[6][7] This is a primary site for interaction with polar protic solvents.

-